Cas no 51559-52-5 (methyl 2-(dimethylamino)methylidene-3-oxobutanoate)
51559-52-5 structure
Product Name:methyl 2-(dimethylamino)methylidene-3-oxobutanoate
Numéro CAS:51559-52-5
Le MF:C8H13NO3
Mégawatts:171.193722486496
CID:1087695
PubChem ID:15084433
Update Time:2025-11-02
methyl 2-(dimethylamino)methylidene-3-oxobutanoate Propriétés chimiques et physiques
Nom et identifiant
-
- Methyl 2-((dimethylamino)methylene)-3-oxobutanoate
- 2-dimethylaminomethylene-3-oxobutyric acid methyl ester
- Butanoic acid, 2-[(diMethylaMino)Methylene]-3-oxo-, Methyl ester
- butanoic <wbr>
- LogP
- Methyl 2-[(dimethylamino)methylene]-3-oxobutanoate
- methyl 2-(dimethylamino)methylidene-3-oxobutanoate
- Methyl (z)-2-((dimethylamino)methylene)-3-oxobutanoate
- (Z)-Methyl 2-((dimethylamino)methylene)-3-oxobutanoate
- SCHEMBL841854
- MFCD08689663
- 51559-52-5
- 2-[1-Dimethylamino-meth-(Z)-ylidene]-3-oxo-butyric acid methyl ester
- methyl 2-[(dimethylamino)methylene]acetoacetate
- methyl (2Z)-2-(dimethylaminomethylidene)-3-oxobutanoate
- RPFZLULJSPXVDO-ALCCZGGFSA-N
- 1332599-27-5
- DB-157965
-
- Piscine à noyau: 1S/C8H13NO3/c1-6(10)7(5-9(2)3)8(11)12-4/h5H,1-4H3/b7-5-
- La clé Inchi: RPFZLULJSPXVDO-ALCCZGGFSA-N
- Sourire: O(C)C(/C(/C(C)=O)=C\N(C)C)=O
Propriétés calculées
- Qualité précise: 171.08959
- Masse isotopique unique: 171.09
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 4
- Complexité: 218
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 1
- Le xlogp3: 0.4
- Surface topologique des pôles: 46.6Ų
Propriétés expérimentales
- Dense: 1.057
- Point d'ébullition: 227.2°C at 760 mmHg
- Point d'éclair: 91.2°C
- Indice de réfraction: 1.462
- Le PSA: 46.61
methyl 2-(dimethylamino)methylidene-3-oxobutanoate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-127258-0.1g |
methyl 2-[(dimethylamino)methylidene]-3-oxobutanoate |
51559-52-5 | 0.1g |
$34.0 | 2023-02-15 | ||
| Enamine | EN300-127258-0.25g |
methyl 2-[(dimethylamino)methylidene]-3-oxobutanoate |
51559-52-5 | 0.25g |
$48.0 | 2023-02-15 | ||
| Enamine | EN300-127258-0.5g |
methyl 2-[(dimethylamino)methylidene]-3-oxobutanoate |
51559-52-5 | 0.5g |
$85.0 | 2023-02-15 | ||
| Enamine | EN300-127258-1.0g |
methyl 2-[(dimethylamino)methylidene]-3-oxobutanoate |
51559-52-5 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-127258-2.5g |
methyl 2-[(dimethylamino)methylidene]-3-oxobutanoate |
51559-52-5 | 2.5g |
$252.0 | 2023-02-15 | ||
| Enamine | EN300-127258-5.0g |
methyl 2-[(dimethylamino)methylidene]-3-oxobutanoate |
51559-52-5 | 5.0g |
$386.0 | 2023-02-15 | ||
| Enamine | EN300-127258-10.0g |
methyl 2-[(dimethylamino)methylidene]-3-oxobutanoate |
51559-52-5 | 10.0g |
$595.0 | 2023-02-15 | ||
| Enamine | EN300-127258-50mg |
methyl 2-[(dimethylamino)methylidene]-3-oxobutanoate |
51559-52-5 | 50mg |
$25.0 | 2023-10-02 | ||
| Enamine | EN300-127258-100mg |
methyl 2-[(dimethylamino)methylidene]-3-oxobutanoate |
51559-52-5 | 100mg |
$35.0 | 2023-10-02 | ||
| Enamine | EN300-127258-250mg |
methyl 2-[(dimethylamino)methylidene]-3-oxobutanoate |
51559-52-5 | 250mg |
$48.0 | 2023-10-02 |
methyl 2-(dimethylamino)methylidene-3-oxobutanoate Littérature connexe
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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